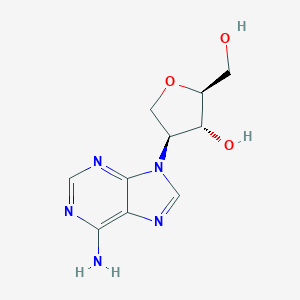
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research and medical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include phosphoramidites and glycosyl donors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, often using reagents like potassium permanganate.
Reduction: Reduction reactions can alter the purine base, typically using hydrogenation methods.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleoside analogs and their reactivity.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, as it can be incorporated into nucleic acids. It is also used in the study of enzyme mechanisms and interactions with nucleic acids.
Medicine
Medically, this compound is used in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: Another nucleoside analog used in similar applications but with different pharmacokinetics.
Vidarabine: An antiviral nucleoside analog with a similar structure but different mechanism of action.
Uniqueness
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is unique due to its specific stereochemistry and ability to be incorporated into nucleic acids. This makes it particularly useful in antiviral and anticancer therapies, where precise targeting of nucleic acid synthesis is crucial.
Propiedades
Número CAS |
174955-57-8 |
|---|---|
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
Clave InChI |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Sinónimos |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















